Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate
Description
Properties
CAS No. |
61006-27-7 |
|---|---|
Molecular Formula |
C10H11ClN2O5S |
Molecular Weight |
306.72 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H11ClN2O5S/c1-2-18-10(15)9(14)13-7-4-3-6(11)5-8(7)19(12,16)17/h3-5H,2H2,1H3,(H,13,14)(H2,12,16,17) |
InChI Key |
XPVBDBRXDNHEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Structural and Physicochemical Properties
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate is a yellow to colorless crystalline solid with a molecular weight of 306.72 g/mol. Its stability under ambient conditions is contingent on storage at 4–8°C in sealed containers. The compound’s solubility profile remains uncharacterized in polar aprotic solvents, though analogous structures exhibit limited dissolution in water.
Table 1: Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₁ClN₂O₅S |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | Not reported |
| Storage Conditions | 4–8°C, sealed in dry |
Synthetic Methodologies
Direct Condensation Route
The most widely documented method involves reacting 2-(aminosulfonyl)-4-chloroaniline with ethyl chlorooxoacetate in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.5 eq) is added dropwise to scavenge HCl, maintaining the reaction at 0–5°C for 4 hours. Post-reaction, the mixture is washed with 5% NaHCO₃ and brine, followed by rotary evaporation to isolate the crude product. Recrystallization from ethanol yields 68–72% pure compound.
Mechanistic Insight :
The nucleophilic amine attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate, displacing chloride and forming the acetamide bond. Steric hindrance from the 4-chloro substituent necessitates prolonged reaction times compared to unsubstituted analogs.
Multi-Step Functionalization Route
Synthesis of 2-(Aminosulfonyl)-4-chloroaniline
4-Chloroaniline is sulfonated using chlorosulfonic acid at −10°C, followed by ammonolysis in aqueous NH₃/THF (1:3) to introduce the sulfonamide group. This intermediate is critical for subsequent acetamide formation.
Acetamide Coupling
The sulfonated aniline reacts with ethyl oxalyl chloride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis. After 12 hours at reflux, column chromatography (SiO₂, hexane/ethyl acetate 3:1) affords the target compound in 58–63% yield.
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Direct Condensation | Multi-Step Functionalization |
|---|---|---|
| Yield | 68–72% | 58–63% |
| Reaction Time | 4 hours | 18–24 hours |
| Purification Complexity | Recrystallization | Column Chromatography |
| Scalability | Moderate | High |
Industrial Production Considerations
Hoffman Fine Chemicals specifies that this compound is strictly for laboratory use, excluding pharmaceutical or agricultural applications. Batch processes dominate production, though continuous-flow systems—analogous to those in thiazole synthesis—are under investigation to enhance throughput. Key challenges include:
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) indicate <5% decomposition over 6 months when stored in amber glass vials. Hydrolytic degradation occurs at pH <3 or >9, cleaving the sulfonamide and acetamide bonds. UV-Vis spectroscopy reveals λₘₐₓ at 274 nm (ε = 1.2 ×10⁴ L·mol⁻¹·cm⁻¹), enabling quantitative analysis.
Emerging Methodologies
Recent patents describe one-pot syntheses inspired by triazolo[3,4-b]benzothiazole preparations. By integrating oximation and cyclization steps, researchers aim to reduce solvent use by 40% while maintaining yields ≥65%. Microwave-assisted reactions (100 W, 80°C) show promise for reducing reaction times to <2 hours.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder in acetic acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Ethyl 2-Oxoacetate Family
Several ethyl 2-oxoacetate derivatives share structural similarities with the target compound, differing primarily in substituents on the aniline ring. Key examples include:
Table 1: Structural and Functional Comparison
Functional and Reactivity Differences
- Aminosulfonyl vs.
- Electron-Withdrawing Substituents: Nitro (-NO₂) and cyano (-CN) groups in CAS 63365-47-9 and 24439-47-2 increase electrophilicity, making these compounds more reactive in nucleophilic substitution or condensation reactions compared to the aminosulfonyl derivative .
- This feature may influence crystallinity and stability .
Biological Activity
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate, with the molecular formula C12H14ClN2O4S, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features an ethyl ester group, an aminosulfonyl moiety, and a chloroaniline derivative. These components contribute to its diverse biological activities. The chemical structure can be summarized as follows:
- Molecular Formula : C12H14ClN2O4S
- Molecular Weight : 306.77 g/mol
- CAS Number : 61006-27-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Its structural similarity to known anticancer agents suggests that it may interfere with cellular pathways involved in tumor growth.
- Antibacterial Properties : Compounds containing aminosulfonyl groups are known for their antibacterial activity. This compound may exhibit similar properties by disrupting bacterial cell wall synthesis or function.
- Hypolipidemic Effects : Preliminary studies indicate that derivatives of related compounds can reduce serum cholesterol and triglyceride levels, suggesting potential applications in treating hyperlipidemia.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound highlights the importance of its functional groups:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-chlorophenyl)-2-oxoacetate | Chloro-substituted phenol | Anticancer activity |
| Ethyl 2-(benzenesulfonamide)-2-oxoacetate | Sulfonamide group | Antibacterial activity |
| Ethyl 2-(4-fluorophenyl)-2-oxoacetate | Fluorine substitution | Potential anticancer properties |
This table illustrates how variations in substituents can influence the biological activity of similar compounds.
Case Studies and Research Findings
- Anticancer Studies : Research has demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, a study indicated that a related compound reduced cell viability in human breast cancer cells by inducing apoptosis through caspase activation pathways.
- Antibacterial Activity : In vitro studies have shown that compounds with aminosulfonyl groups exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial protein synthesis.
- Hypolipidemic Effects : A study involving animal models revealed that related compounds significantly reduced serum cholesterol levels by approximately 23% at a specific dosage, indicating potential for managing dyslipidemia.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
